CGP 78608 hydrochloride
Overview
Description
CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor, with an IC50 of 6 nM . It acts as a potentiator of GluN1/GluN3A-mediated glycine currents, with an estimated EC50 in the low nM range (26.3 nM) .
Molecular Structure Analysis
CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group .Physical And Chemical Properties Analysis
CGP 78608 is a phosphonic acid derivative . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
CGP 78608 as a Modulator in Pain Perception
CGP 78608 hydrochloride has been studied for its effects on pain modulation. In a study by (Muth‐Selbach et al., 2009), the antinociceptive effects of lidocaine were investigated, revealing that CGP 78608, acting as an antagonist at the glycineB-site of the NMDA-receptor, plays a significant role in pain perception modulation.
CGP 78608 in Neurological Research
CGP 78608 has also been utilized in neurological research, particularly in studying NMDA receptors. (Grand et al., 2018) demonstrated the transformative effect of CGP-78608 on GluN1/GluN3A receptors, enhancing their responses and providing insights into excitatory glycine receptors in brain function and development.
CGP 78608 in Ammonia Neurotoxicity Research
In the context of ammonia neurotoxicity, (Hilgier et al., 2004) explored the role of CGP 78608 as a glycine site-specific NMDA receptor antagonist. Their findings indicate that targeting the glycine site of NMDA receptors with CGP 78608 can significantly reduce ammonia-dependent cGMP synthesis, suggesting potential therapeutic applications in conditions associated with ammonia overexposure.
Mechanism of Action
Target of Action
CGP 78608 hydrochloride is a highly potent and selective antagonist at the glycine-binding site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
CGP 78608 hydrochloride acts as a potentiator of GluN1/GluN3A-mediated glycine currents . This means that it enhances the effect of glycine on these receptors. The IC50 value, which is the concentration of the compound that is required to inhibit the biological or biochemical function of the NMDA receptor by half, is 6 nM .
Biochemical Pathways
The compound decreases the glycine sensitivity of GluN1/GluN3A receptors through an inter-subunit allosteric effect between GluN1 and GluN3A agonist-binding domain (ABD) sites . This means that it changes the shape of the receptor in a way that reduces its response to glycine.
Result of Action
The result of the action of CGP 78608 hydrochloride is that it has anticonvulsant activity . This means that it can prevent or reduce the severity of epileptic fits or seizures.
Safety and Hazards
Safety measures for handling CGP 78608 hydrochloride include ensuring adequate ventilation and having accessible safety shower and eye wash stations. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .
Future Directions
properties
IUPAC Name |
[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQZBPMRPDKTB-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042566 | |
Record name | CGP 78608 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CGP 78608 hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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